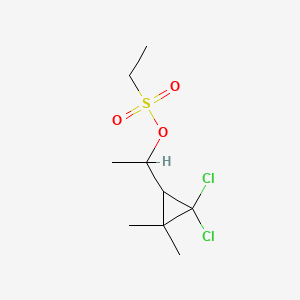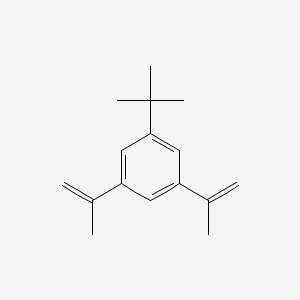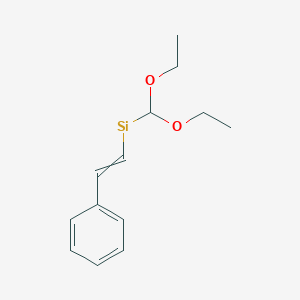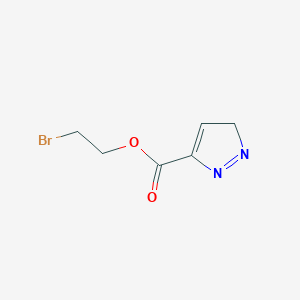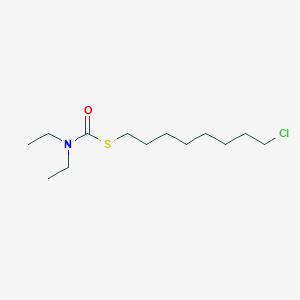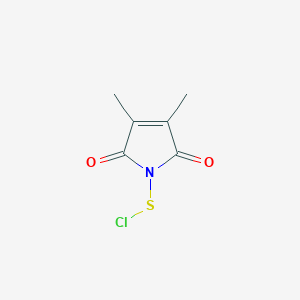
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is a chemical compound with a unique structure that includes a chlorosulfanyl group attached to a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione typically involves the reaction of 3,4-dimethyl-1H-pyrrole-2,5-dione with chlorosulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield of the product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: The chlorosulfanyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
科学的研究の応用
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorosulfanyl groups into other molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The chlorosulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Chlorosulfonyl isocyanate: Known for its reactivity and use in organic synthesis.
Sulfonyl chlorides: Commonly used in the synthesis of sulfonamides and other derivatives.
Thiols: Compounds containing a thiol group, which can be formed by the reduction of chlorosulfanyl groups.
Uniqueness
1-(Chlorosulfanyl)-3,4-dimethyl-1H-pyrrole-2,5-dione is unique due to its specific combination of a pyrrole ring with a chlorosulfanyl group
特性
CAS番号 |
88595-23-7 |
|---|---|
分子式 |
C6H6ClNO2S |
分子量 |
191.64 g/mol |
IUPAC名 |
(3,4-dimethyl-2,5-dioxopyrrol-1-yl) thiohypochlorite |
InChI |
InChI=1S/C6H6ClNO2S/c1-3-4(2)6(10)8(11-7)5(3)9/h1-2H3 |
InChIキー |
TZEQHOIUQCHNPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C1=O)SCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



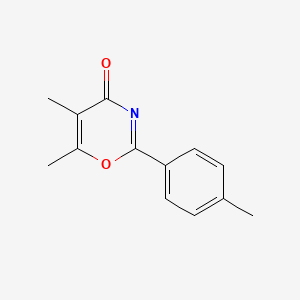
![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)

![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)
